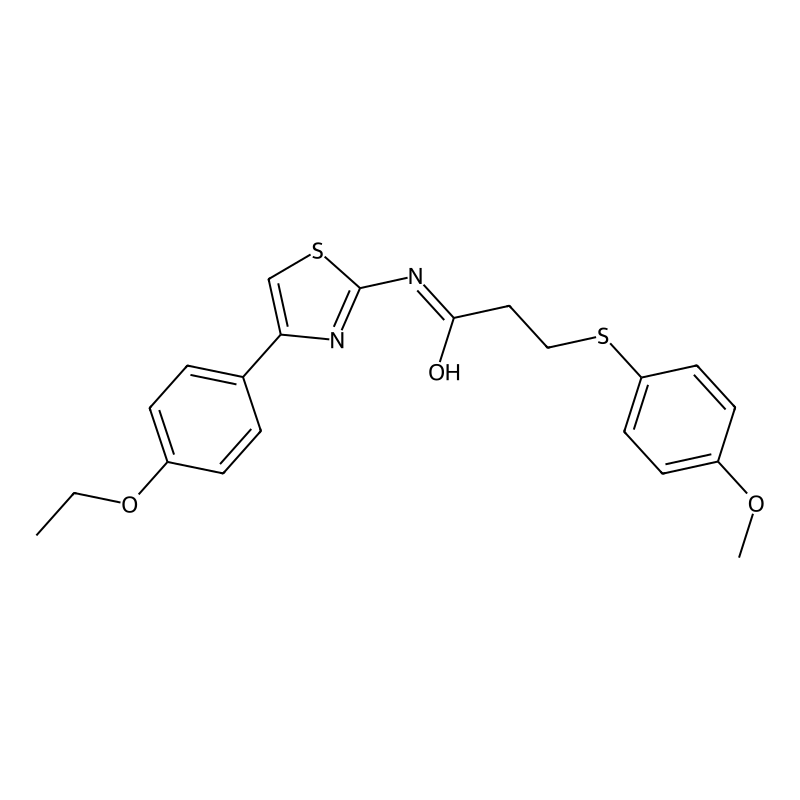

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide: Current Lack of Scientific Research Data

This doesn't necessarily mean the compound has no scientific research applications. Research efforts might still be ongoing, unpublished, or focused on proprietary applications.

Further Exploration Strategies

Here are some suggestions for further exploration:

- Chemical structure analysis: Analyze the compound's structure using cheminformatics tools to see if there are similarities to known bioactive molecules. This might provide clues about potential research areas.

- Literature search with broader keywords: Try searching for research on related compounds or functional groups within the molecule. For instance, research on "thiazole derivatives" or "thioether amides" might uncover related studies.

- Contact chemical suppliers: Some chemical suppliers might have additional information on the use of the compound in research, though this might be limited due to confidentiality.

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a complex organic compound characterized by its unique structural features. It consists of a thiazole ring, an ethoxyphenyl group, and a methoxyphenyl thioether moiety. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

- Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.

- Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing for the introduction of different functional groups, which can lead to derivatives with varied biological activities.

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has been investigated for its potential biological activities, which include:

- Antimicrobial Properties: The compound exhibits activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antifungal Activity: Studies have shown effectiveness against certain fungal pathogens.

- Anticancer Effects: Preliminary research suggests that it may inhibit the proliferation of cancer cells by modulating specific molecular targets involved in cell growth and survival .

The synthesis of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves several steps:

- Formation of Thiazole Ring: This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Introduction of Ethoxyphenyl Group: A nucleophilic substitution reaction is performed where the thiazole intermediate reacts with 4-ethoxyphenyl halide.

- Attachment of Methoxyphenylthio Group: The final step involves reacting the intermediate with 4-methoxyphenylthiol in the presence of a suitable base to yield the desired compound.

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide has a wide range of applications:

- Pharmaceutical Development: Its potential antimicrobial and anticancer properties make it a candidate for drug development.

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: The unique chemical properties allow for applications in developing new materials, including polymers and coatings.

Research on the interaction mechanisms of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide indicates that it may bind to specific enzymes or receptors, modulating their activity. This interaction could lead to significant biological responses, particularly in inhibiting enzymes involved in cancer cell proliferation. The exact molecular targets and pathways are still under investigation and may vary based on the application context .

Several compounds share structural similarities with N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide | Thiazole ring, methoxy and chlorophenyl groups | Variation in substituents affecting reactivity |

| N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide | Thiazole ring, bromine and fluorophenyl groups | Different halogen substituents may influence biological activity |

| N-(5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-thiopropanamide | Contains benzo[d][1,3]dioxole moiety | Unique combination of functional groups enhancing therapeutic potential |

The uniqueness of N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide lies in its specific combination of substituents that impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.